molecular formula C17H16ClN3O2 B564145 7-Hydroxy Amoxapine-d8 CAS No. 1216833-74-7

7-Hydroxy Amoxapine-d8

Cat. No.: B564145
CAS No.: 1216833-74-7
M. Wt: 337.833
InChI Key: MEUGUMOVYNSGEW-YEBVBAJPSA-N
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Description

7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Amoxapine-d8 involves the deuteration of 7-Hydroxy AmoxapineThese reactions are often carried out under controlled conditions using deuterium gas or deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Hydroxy Amoxapine-d8 is widely used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy Amoxapine-d8 is similar to that of its non-deuterated counterpart, 7-Hydroxy Amoxapine. It acts by decreasing the reuptake of norepinephrine and serotonin, leading to an increase in their levels in the synaptic cleft. This results in enhanced neurotransmission and improved mood in individuals with depression. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The incorporation of deuterium in this compound makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in the compound’s pharmacokinetic and metabolic profiles, potentially resulting in improved stability and reduced side effects .

Properties

CAS No.

1216833-74-7

Molecular Formula

C17H16ClN3O2

Molecular Weight

337.833

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

InChI

InChI=1S/C17H16ClN3O2/c18-11-1-4-15-13(9-11)17(21-7-5-19-6-8-21)20-14-3-2-12(22)10-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2

InChI Key

MEUGUMOVYNSGEW-YEBVBAJPSA-N

SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Synonyms

2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][1,4]oxazepin-7-ol;  7-Hydroxyamoxapin-d8; 

Origin of Product

United States

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